molecular formula C5H8N4S2 B1203838 (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate CAS No. 20166-91-0

(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate

Cat. No.: B1203838
CAS No.: 20166-91-0
M. Wt: 188.3 g/mol
InChI Key: ZJOZQGURSDEMQX-UHFFFAOYSA-N
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Description

(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate (CAS 20166-91-0) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and its role as a bioisostere for pyrimidine and pyridazine rings . The 2-aminothiazole core is a key pharmacophore in several classes of therapeutic agents, notably for developing promising antimicrobial compounds to address the growing challenge of drug-resistant pathogens . The reactive amine and carbamimidothioate groups on the molecule provide versatile handles for synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S2/c6-4(7)10-1-3-2-11-5(8)9-3/h2H,1H2,(H3,6,7)(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOZQGURSDEMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20167-22-0 (di-hydrochloride)
Record name Agr 307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10942220
Record name (2-Imino-2,3-dihydro-1,3-thiazol-4-yl)methyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20166-91-0
Record name Agr 307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Imino-2,3-dihydro-1,3-thiazol-4-yl)methyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate typically involves the reaction of 2-aminothiazole with carbamimidothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-aminothiazole and carbamimidothioic acid.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and pH to ensure optimal conditions.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Potential therapeutic agent for treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate involves its interaction with microbial enzymes and proteins. The compound targets specific enzymes involved in the synthesis of bacterial cell walls, leading to the disruption of cell wall formation and ultimately causing cell death. The molecular pathways involved include inhibition of enzyme activity and interference with protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate.

    Thiazole: The parent compound of the thiazole family.

    Carbamimidothioic Acid: Another precursor used in the synthesis.

Uniqueness

(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate is unique due to its combined thiazole and carbamimidothioate functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound in research and industry.

Biological Activity

(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its mechanism of action, biological effects, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-aminothiazole with carbamimidothioic acid under controlled conditions, typically using solvents like ethanol or methanol. The general synthetic route can be summarized as follows:

  • Starting Materials : 2-Aminothiazole, Carbamimidothioic Acid
  • Reaction Conditions : Reflux in ethanol/methanol
  • Purification Techniques : Recrystallization or column chromatography

The biological activity of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate primarily involves its interaction with microbial enzymes and proteins. It targets specific enzymes crucial for bacterial cell wall synthesis, leading to disruption and cell death. The following pathways are involved in its action:

  • Inhibition of Enzyme Activity : The compound interferes with enzymes responsible for cell wall formation.
  • Disruption of Protein Synthesis : It affects the translation process in bacteria, further contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate exhibits potent antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, making it a candidate for drug development in treating infections.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Candida albicans25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can inhibit the proliferation of cancer cells through various mechanisms, including induction of apoptosis and inhibition of tumor growth.

Case Studies

  • Study on Mycobacterial Inhibition :
    A recent study highlighted the potential of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate as an inhibitor against non-tuberculous mycobacteria (NTM). The compound showed significant inhibitory activity with MIC values comparable to established antimycobacterial agents like ciprofloxacin and isoniazid .
  • Anticancer Mechanisms :
    In a laboratory setting, the compound was tested against several cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The study indicated that it could induce apoptosis via mitochondrial pathways.

Q & A

Q. How to address discrepancies in biological assay results across studies?

  • Methodological Answer :
  • Dose-Response Curves : Use Hill slope analysis to compare potency (IC₅₀) variations .
  • Cytotoxicity Controls : Normalize data against HEK293 cell viability assays to isolate target-specific effects .

Q. What strategies resolve low reproducibility in crystallographic refinement?

  • Methodological Answer :
  • Multi-Scan Corrections : SADABS corrects absorption errors (e.g., Tmin = 0.641, Tmax = 0.675) .
  • Cross-Validation : Compare SHELXL (small-molecule) vs. PHENIX (macromolecular) refinement outputs .

Methodological Tools and Resources

  • Structural Visualization : UCSF Chimera for 3D rendering and hydrogen bond mapping .
  • Crystallography Software : SHELX suite (SHELXL, SHELXD) for structure solution/refinement .
  • Synthetic Protocols : Refer to peer-reviewed procedures in Acta Crystallographica and Eur. J. Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.